Cas no 89401-58-1 (4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-

- N-methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

- AKOS015992196

- 1G-361S

- HMS2419L07

- N-methyl-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide

- 89401-58-1

- N-Methyl-2-(pyridin-4-yl)thiazole-4-carboxamide

- N-methyl-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

- DTXSID00363283

- MLS000546256

- MFCD00171749

- Oprea1_175837

- SCHEMBL10851498

- SMR000169426

- CHEMBL1540660

-

- MDL: MFCD00171749

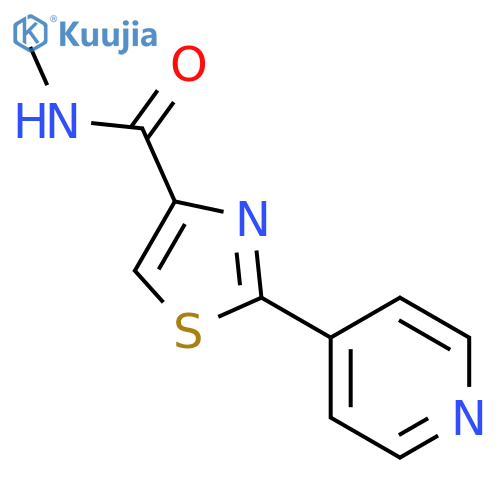

- インチ: InChI=1S/C10H9N3OS/c1-11-9(14)8-6-15-10(13-8)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,14)

- InChIKey: ANRNYGXDGQPCFT-UHFFFAOYSA-N

- ほほえんだ: CNC(=O)C1=CSC(=N1)C2=CC=NC=C2

計算された属性

- せいみつぶんしりょう: 219.04663309g/mol

- どういたいしつりょう: 219.04663309g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 83.1Ų

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A195453-1g |

N-Methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |

89401-58-1 | 97% | 1g |

$351.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633617-2mg |

N-methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |

89401-58-1 | 98% | 2mg |

¥536.00 | 2024-04-26 | |

| abcr | AB296709-100mg |

N-Methyl-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide; . |

89401-58-1 | 100mg |

€283.50 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633617-10mg |

N-methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |

89401-58-1 | 98% | 10mg |

¥872.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633617-1mg |

N-methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |

89401-58-1 | 98% | 1mg |

¥473.00 | 2024-04-26 | |

| Chemenu | CM528186-1g |

N-Methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |

89401-58-1 | 97% | 1g |

$347 | 2023-01-04 | |

| abcr | AB296709-100 mg |

N-Methyl-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide; . |

89401-58-1 | 100mg |

€221.50 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633617-5mg |

N-methyl-2-(pyridin-4-yl)thiazole-4-carboxamide |

89401-58-1 | 98% | 5mg |

¥537.00 | 2024-04-26 |

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-に関する追加情報

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- (CAS No 89401-58-1): A Comprehensive Overview

The compound 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-, identified by the CAS registry number 89401-58-1, is a chemically synthesized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound consists of a thiazole ring system substituted with a carboxamide group at position 4 and an N-methylpyridinyl group at position 2. This unique combination of functional groups contributes to its distinct chemical properties and biological interactions.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to modulate various cellular pathways. The N-methylpyridinyl group attached to the thiazole ring enhances the compound's lipophilicity, which is crucial for its absorption and bioavailability in biological systems. Moreover, the carboxamide group at position 4 plays a significant role in hydrogen bonding interactions, making this compound a promising candidate for targeting specific protein-protein interactions or enzyme active sites.

In terms of synthesis, the preparation of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- involves a multi-step process that typically includes the formation of the thiazole ring followed by substitution reactions to introduce the functional groups. The use of microwave-assisted synthesis has been reported to significantly improve the reaction efficiency and yield in the preparation of this compound. Such advancements in synthetic methodology underscore the growing interest in optimizing the production of thiazole derivatives for large-scale applications.

The pharmacological profile of this compound has been explored in several recent studies, particularly focusing on its potential as an anti-inflammatory and anti-cancer agent. Research indicates that 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- exhibits potent inhibitory activity against pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, its anti-proliferative effects on cancer cells have been demonstrated through in vitro assays, suggesting its role in targeting specific signaling pathways involved in cancer progression.

In terms of applications, this compound has shown promise in drug design due to its ability to modulate key cellular processes. The integration of computational chemistry tools such as molecular docking and dynamics simulations has provided deeper insights into its binding affinities and selectivity towards various biological targets. These findings have paved the way for further optimization studies aimed at enhancing its therapeutic potential while minimizing off-target effects.

The structural versatility of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- also makes it a valuable building block for constructing more complex molecular architectures. By modifying substituents on both the thiazole and pyridine rings, chemists can explore a wide range of chemical space with potential applications in agrochemicals, materials science, and diagnostics.

In conclusion, CAS No 89401-58-1, or 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-, represents a significant advancement in the field of organic synthesis and medicinal chemistry. Its unique structure, combined with recent research findings on its pharmacological properties, positions it as a promising candidate for developing innovative therapeutic agents. As research continues to unravel its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

89401-58-1 (4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-) 関連製品

- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)

- 167683-72-9(2-Bromo-6-nitro-pyridin-3-ol)

- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)

- 1909320-32-6(1-benzylpiperidine-3-thiol hydrochloride)

- 1361736-91-5(2-(Difluoromethyl)-4-methoxy-3-nitropyridine-6-sulfonamide)

- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)

- 2138198-16-8((2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine)

- 2639462-65-8(tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate)

- 16717-25-2(6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE)

- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)